6-Chloroquinoline-5,8-dione hydrochloride
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Overview
Description
6-Chloroquinoline-5,8-dione hydrochloride is a heterocyclic quinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroquinoline-5,8-dione hydrochloride typically involves the reaction of quinoline derivatives with chlorinating agents. One common method includes the chlorination of quinoline-5,8-dione using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
6-Chloroquinoline-5,8-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline-5,8-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloroquinoline-5,8-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 6-Chloroquinoline-5,8-dione hydrochloride involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways in microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline hydrochloride: Similar in structure but lacks the dione functionality.
Quinoline-5,8-dione: Lacks the chloro substituent but shares the quinone structure.
6,7-Dichloroquinoline-5,8-dione: Contains an additional chloro group, which can alter its reactivity and biological activity.
Uniqueness
6-Chloroquinoline-5,8-dione hydrochloride is unique due to its specific combination of a chloro substituent and a quinone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
83506-70-1 |
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Molecular Formula |
C9H5Cl2NO2 |
Molecular Weight |
230.04 g/mol |
IUPAC Name |
6-chloroquinoline-5,8-dione;hydrochloride |
InChI |
InChI=1S/C9H4ClNO2.ClH/c10-6-4-7(12)8-5(9(6)13)2-1-3-11-8;/h1-4H;1H |
InChI Key |
RPMONGAMYUTPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=C(C2=O)Cl)N=C1.Cl |
Origin of Product |
United States |
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